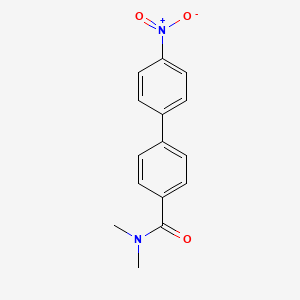

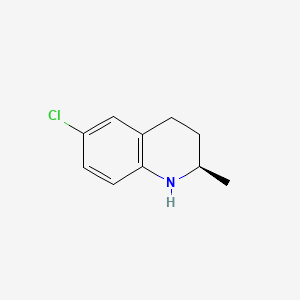

![molecular formula C50H86O2S2 B566774 4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene CAS No. 1320201-19-1](/img/structure/B566774.png)

4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene

Overview

Description

“4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene” is a chemical compound with the CAS number 1320201-19-1 . It is also known by its English name “4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene” and its Chinese name "4,8-双 (2-辛基十二烷基)苯并 [1,2-B,4,5-B2]-二-噻吩" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene” include a predicted boiling point of 557.5±45.0 °C, a density of 1.072, and it appears as a clear liquid .Scientific Research Applications

Electrochromic Properties : Xu, Zhao, and Fan (2015) synthesized a copolymer containing 4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene, which displayed reversible electrochromic properties, making it suitable for multi-colored displays (Xu, Zhao, & Fan, 2015).

Photovoltaic Performance : Yin et al. (2016) reported that benzo[1,2-b:4,5-b']dithiophene derivatives in A-π-D-π-A type oligothiophenes exhibited varying power conversion efficiencies in organic solar cells, with longer π-conjugated bridges improving performance (Yin et al., 2016).

Polymer Solar Cells : Chung et al. (2014) synthesized benzo[1,2-b:4,5-b']dithiophene-based conjugated polymers, exploring their solubility, absorption spectra, energy levels, charge transport, blend film morphology, and photovoltaic properties (Chung et al., 2014).

Electron Acceptors and Donors : Pappenfus et al. (2014) studied the electronic properties of oxidized benzo[1,2-b:4,5-b']dithiophenes, finding they transformed from electron donors to electron acceptors (Pappenfus et al., 2014).

Copolymers for Solar Cells : Oh et al. (2015) synthesized copolymers based on benzo[1,2-b:4,5-b']dithiophene for use in polymer solar cells, examining their optical, electrochemical, and photovoltaic properties (Oh et al., 2015).

properties

IUPAC Name |

4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H86O2S2/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-51-47-45-37-39-54-50(45)48(46-38-40-53-49(46)47)52-42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-40,43-44H,5-36,41-42H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMYXQDUPQHOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)COC1=C2C=CSC2=C(C3=C1SC=C3)OCC(CCCCCCCC)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H86O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)

![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B566695.png)